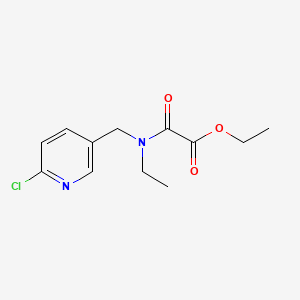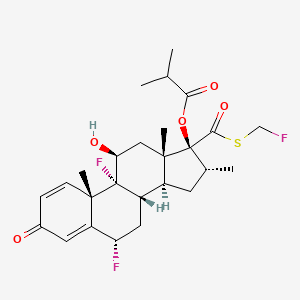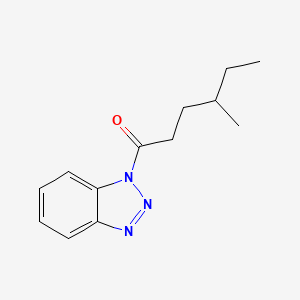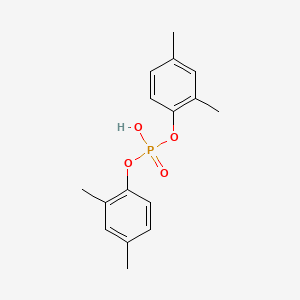
bis(2,4-dimethylphenyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dimethylphenyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P. It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2,4-dimethylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dimethylphenyl) hydrogen phosphate typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a catalyst. The reaction proceeds as follows:
Reaction of 2,4-dimethylphenol with POCl₃: This step forms an intermediate, 2,4-dimethylphenyl phosphorodichloridate.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing an appropriate catalyst to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-dimethylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,4-dimethylphenyl) phosphate.
Reduction: Reduction reactions can convert it back to its phenol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Bis(2,4-dimethylphenyl) phosphate: From oxidation.
2,4-Dimethylphenol: From reduction.
Substituted Phenyl Phosphates: From substitution reactions.
Aplicaciones Científicas De Investigación
Bis(2,4-dimethylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2,4-dimethylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) hydrogen phosphate: Another organophosphorus compound with similar applications.
Bis(4-nitrophenyl) hydrogen phosphate: Known for its use in DNA interaction studies.
Uniqueness
Bis(2,4-dimethylphenyl) hydrogen phosphate is unique due to its specific phenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H19O4P |
|---|---|
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18) |
Clave InChI |
WZXFATKFKFBBKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


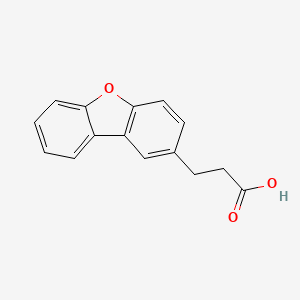
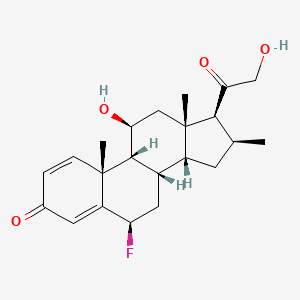
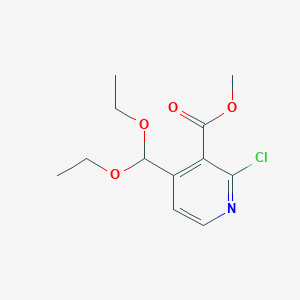
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
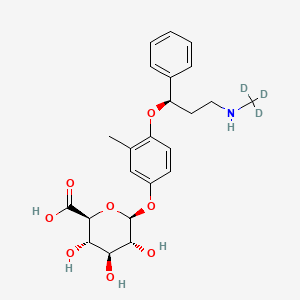
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
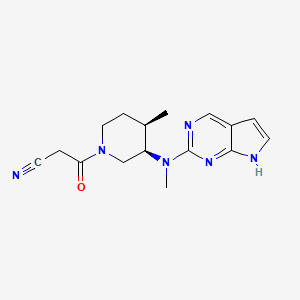

![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)
